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molecular formula C10H23NO3Si B2752703 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide CAS No. 163089-34-7

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide

Cat. No. B2752703
M. Wt: 233.383
InChI Key: NLLNVUMNDCNCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133187B2

Procedure details

To a solution of ethyl 2-(tert-butyldimethylsilyloxy)acetate (59, 20.0 g, 91.59 mmol), N,O-dimethylhydroxylamine hydrochloride (18.76 g, 192.3 mmol) and THF (800 mL) cooled to 0° C. was added dropwise via addition funnel isopropylmagnesium chloride (183.2 mL, 366.4 mmol) and the reaction was stirred for 3 h. The reaction was quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was dried, filtered and concentrated. The crude product was purified by passage through a SiO2 plug eluting with 20% EtOAc/hexane to afford 15.12 g (70.7%) of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (60).
Quantity
20 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
18.76 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
183.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10]([O:12]CC)=O)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].Cl.[CH3:16][NH:17][O:18][CH3:19].C([Mg]Cl)(C)C>C1COCC1>[Si:1]([O:8][CH2:9][C:10]([N:17]([O:18][CH3:19])[CH3:16])=[O:12])([C:4]([CH3:5])([CH3:6])[CH3:7])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)OCC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
18.76 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
183.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by passage through a SiO2 plug
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.12 g
YIELD: PERCENTYIELD 70.7%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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